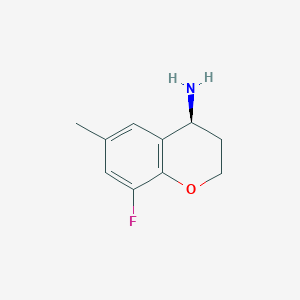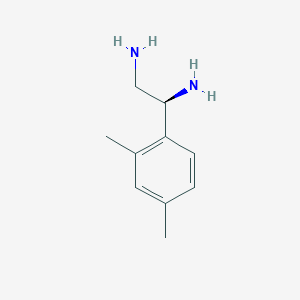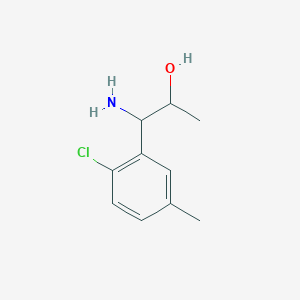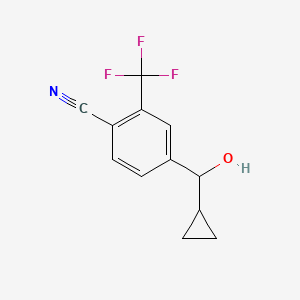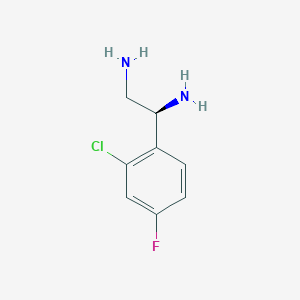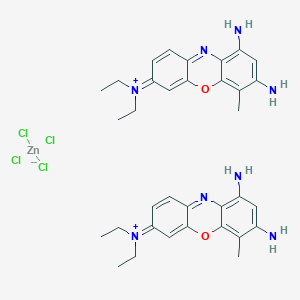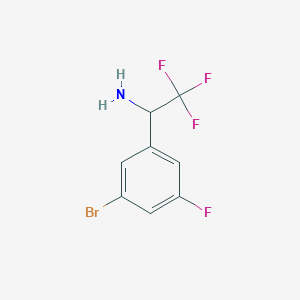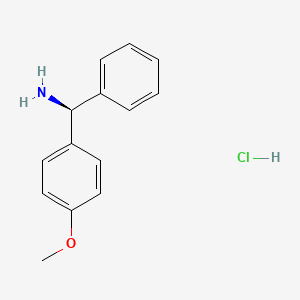
(S)-(4-Methoxyphenyl)(phenyl)methanamine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(4-Methoxyphenyl)(phenyl)methanamine HCl is a chiral amine compound with a methoxy group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-Methoxyphenyl)(phenyl)methanamine HCl typically involves the reduction of the corresponding ketone or imine precursor. One common method is the reductive amination of (4-methoxyphenyl)acetone with aniline, followed by resolution of the racemic mixture to obtain the (S)-enantiomer. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(4-Methoxyphenyl)(phenyl)methanamine HCl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions often involve strong nucleophiles like sodium methoxide or sodium hydride.
Major Products
Oxidation: Formation of (S)-(4-hydroxyphenyl)(phenyl)methanamine.
Reduction: Formation of (S)-(4-methoxyphenyl)(phenyl)methanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-(4-Methoxyphenyl)(phenyl)methanamine HCl has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-(4-Methoxyphenyl)(phenyl)methanamine HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamine: A related compound with a similar structure but lacking the methoxy group.
4-Methoxyphenethylamine: Similar to (S)-(4-Methoxyphenyl)(phenyl)methanamine HCl but with an ethylamine side chain instead of a methanamine group.
Uniqueness
This compound is unique due to its chiral nature and the presence of both methoxy and phenyl groups. This combination of features makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and the study of receptor interactions.
Propiedades
Fórmula molecular |
C14H16ClNO |
|---|---|
Peso molecular |
249.73 g/mol |
Nombre IUPAC |
(S)-(4-methoxyphenyl)-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C14H15NO.ClH/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11;/h2-10,14H,15H2,1H3;1H/t14-;/m0./s1 |
Clave InChI |
NCSHDWNETPLWIU-UQKRIMTDSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@H](C2=CC=CC=C2)N.Cl |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1',4-Dimethyl-1H,1'H-[2,3'-bipyrrole]-5-carboxylic acid](/img/structure/B13036870.png)
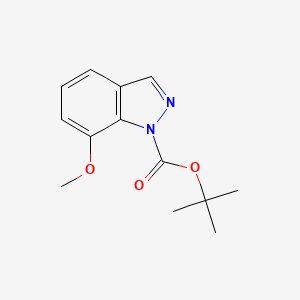
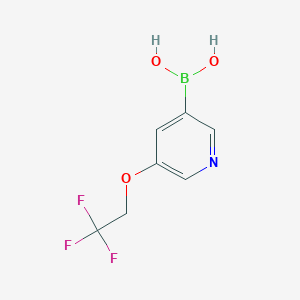
![(1E)-N-[4-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-3-propan-2-yloxadiazol-3-ium-5-yl]ethanimidate](/img/structure/B13036898.png)
![(3aR,4S,9bS)-8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13036913.png)
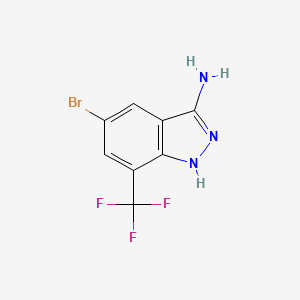
![benzyl (2S)-2-[[(2S)-2-formylpyrrolidin-1-yl]-dimethoxymethyl]pyrrolidine-1-carboxylate](/img/structure/B13036923.png)
